molecular formula C4H9Cl2N B3099510 (R)-3-Chloropyrrolidine hydrochloride CAS No. 1354009-92-9

(R)-3-Chloropyrrolidine hydrochloride

Cat. No.: B3099510
CAS No.: 1354009-92-9
M. Wt: 142.02
InChI Key: STVCMMDAWUYBCG-PGMHMLKASA-N
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Description

®-3-Chloropyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloropyrrolidine hydrochloride typically involves the chlorination of pyrrolidine derivatives. One common method includes the reaction of ®-3-hydroxypyrrolidine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the 3-position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-3-Chloropyrrolidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form pyrrolidine derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of lactams or other oxidized pyrrolidine derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-Chloropyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound to investigate the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, ®-3-Chloropyrrolidine hydrochloride is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that may exhibit biological activity against various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, agrochemicals, and other industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Chloropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 3-position plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the chlorine substituent.

    3-Hydroxypyrrolidine: A hydroxylated derivative of pyrrolidine.

    3-Aminopyrrolidine: An aminated derivative of pyrrolidine.

Uniqueness

®-3-Chloropyrrolidine hydrochloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-3-chloropyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCMMDAWUYBCG-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Chloropyrrolidine hydrochloride
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(R)-3-Chloropyrrolidine hydrochloride
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(R)-3-Chloropyrrolidine hydrochloride
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(R)-3-Chloropyrrolidine hydrochloride
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(R)-3-Chloropyrrolidine hydrochloride
Reactant of Route 6
(R)-3-Chloropyrrolidine hydrochloride

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